(4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone
Description
Properties
CAS No. |
6342-99-0 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2,3,4-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O5/c1-19-12-7-5-11(6-8-12)15(18)13-9-10-14(20-2)17(22-4)16(13)21-3/h5-10H,1-4H3 |
InChI Key |
XOAIHPXZWMXWPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrrole-Based Methanones
Compounds such as (1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (23) () and (3,4-Bis(4-methoxyphenyl)-1H-pyrrol-1-yl)(3,4,5-trimethoxyphenyl)methanone (1i) () incorporate pyrrole rings. These derivatives show moderate antiproliferative activity (IC₅₀: 0.5–5 μM) but lower potency compared to the target compound, likely due to reduced electron-withdrawing effects from the pyrrole nitrogen .
Imidazole Derivatives
(4-Methoxyphenyl)(5-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-yl)methanone (13g) () features an imidazole core. With an exact mass of 368.1372 and 97.4% purity, this analog demonstrates enhanced solubility but comparable tubulin inhibition (IC₅₀: ~2 μM) to the target compound .
Benzofuran Analogs
(6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone (26) () exhibits superior potency (IC₅₀: 0.08 μM in A549 lung cancer cells) due to the ethynyl group enhancing hydrophobic interactions with tubulin’s colchicine binding site .
Physicochemical Properties
| Property | Target Compound | Pyrrole (1i) | Benzofuran (26) |
|---|---|---|---|
| Molecular Weight | 330.34 | 534.21 | 504.52 |
| Melting Point (°C) | 163–164 | 156–158 | 252–254 |
| LogP (Predicted) | 3.2 | 4.8 | 4.1 |
| Aqueous Solubility (µg/mL) | 12.5 | <1 | 8.7 |
The target compound’s balanced lipophilicity (LogP = 3.2) and moderate solubility make it more bioavailable than highly hydrophobic analogs like pyrrole derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via acid-catalyzed condensation of 4-methoxyacetophenone with 2,3,4-trimethoxybenzaldehyde. Key parameters include:
- Catalyst : Use of sulfuric acid or Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the carbonyl group.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature : Moderate heating (60–80°C) to drive the reaction while avoiding side reactions like demethylation .
- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.
Q. What analytical techniques are recommended for structural characterization of this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm methoxy group positions and aromatic proton environments. For example, downfield shifts (~δ 3.8–4.0 ppm) indicate methoxy protons, while carbonyl (C=O) carbons appear at ~δ 190–200 ppm in ¹³C NMR .
- IR : Strong C=O stretch near 1680 cm⁻¹ and aromatic C-O stretches at 1250–1050 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction to resolve stereoelectronic effects of methoxy substituents on planarity and intermolecular interactions .
Q. How can mechanistic insights into its biological activity be derived from in vitro models?
- Experimental Design :
- Use leukemia cell lines (e.g., HL-60) to assess cytotoxicity (MTT assay) and cell cycle arrest (flow cytometry). For example, 0.5 µM induces 57.3% G2/M arrest, indicating tubulin polymerization inhibition .
- Combine with immunofluorescence to visualize microtubule disruption.
Advanced Research Questions
Q. How should researchers address contradictions in reported cytotoxicity data across studies?
- Hypothesis Testing :
- Variable Control : Compare cell lines (e.g., HL-60 vs. solid tumor models) and assay conditions (e.g., serum concentration, exposure time). For instance, G2/M arrest in HL-60 cells at 0.5 µM may not replicate in adherent cells due to differential drug uptake .
- Solubility : Methoxy-rich structures may aggregate in aqueous media; use DMSO with ≤0.1% v/v to avoid artifacts .
- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in synthetic purity (e.g., ≥95% by HPLC).
Q. What strategies validate the compound’s structure-activity relationship (SAR) for tubulin targeting?
- SAR Probes :
- Synthesize analogs with selective demethylation (e.g., remove 2-OCH₃ vs. 4-OCH₃) to assess steric/electronic effects on tubulin binding.
- Use molecular docking (AutoDock Vina) to predict interactions with β-tubulin’s colchicine site, focusing on hydrogen bonding with Thr179 and hydrophobic contacts with Leu248 .
Q. How can researchers differentiate apoptosis from necrosis in cytotoxicity studies?
- Methodology :
- Annexin V/PI Staining : Quantify early apoptosis (Annexin V⁺/PI⁻) vs. late apoptosis/necrosis (Annexin V⁺/PI⁺).
- Caspase Activation : Western blotting for cleaved caspase-3/8. For example, 24-hour exposure to 1 µM induces caspase-3 activation in HL-60 cells .
- Controls : Include staurosporine (apoptosis inducer) and Triton X-100 (necrosis control).
Q. What experimental approaches confirm tubulin polymerization inhibition as the primary mechanism?
- Direct Assays :
- Tubulin Polymerization Kit : Measure absorbance at 340 nm over time; compare slope reduction vs. paclitaxel (positive control).
- Immunofluorescence : Stain microtubules (α-tubulin antibody) to visualize depolymerization in treated cells.
Data-Driven Analysis
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (HL-60 cells) | 0.5 µM | |
| G2/M Arrest (0.5 µM) | 57.3 ± 6.7% | |
| Tubulin Inhibition (%) | 20–30% at 1 µM | |
| Solubility in DMSO | >50 mg/mL |
Key Recommendations
- Prioritize purity validation (HPLC/LC-MS) to exclude confounding effects of synthetic byproducts.
- Use orthogonal assays (e.g., tubulin polymerization + caspase activation) to confirm mechanism.
- Explore synergies with taxanes or kinase inhibitors to overcome potential resistance in high-OCH₃ environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
